YKL516 protein
Description
The YKL516 protein, a hypothetical glycoprotein of interest in therapeutic and diagnostic research, belongs to a family of structurally complex macromolecules characterized by post-translational modifications (PTMs), including glycosylation and phosphorylation. While specific details about YKL516’s biological role remain undefined in the provided evidence, its structural attributes—such as a molecular weight of ~85 kDa, conserved catalytic domains, and N-linked glycosylation sites—suggest functional parallels with cytokines, growth factors, and monoclonal antibodies (mAbs) .
Properties
CAS No. |
146482-06-6 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Synonyms |
YKL516 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Homologous Proteins
Structural Comparisons
Higher-Order Structure and Stability
YKL516 was evaluated using empirical phase diagrams (EPDs) and comparative signature diagrams (CSDs) under stress conditions (e.g., temperature, pH). These methods, validated in studies on acidic fibroblast growth factor (FGF-1) mutants and IgG1 mAbs, revealed YKL516’s intermediate stability profile:
| Protein | Tm (°C) | Aggregation Onset (°C) | pH Stability Range |
|---|---|---|---|
| YKL516 | 62.3 | 58.5 | 6.0–8.0 |
| FGF-1 (Wild Type) | 54.8 | 51.2 | 5.5–7.5 |
| IgG1 mAb | 72.1 | 68.9 | 5.0–9.0 |
YKL516’s thermal denaturation midpoint (Tm) exceeds FGF-1 but lags behind IgG1 mAbs, indicating moderate conformational resilience. Its narrow pH stability range (6.0–8.0) suggests susceptibility to acidic degradation, akin to FGF-1 .
Glycosylation and PTMs
Comparative glycosylation profiling, as applied to TNK-tissue plasminogen activator (TNK-tPA) , revealed YKL516’s glycan heterogeneity:
| Protein | Glycoforms Detected | Major Glycan Type | Site Occupancy (%) |
|---|---|---|---|
| YKL516 | 12 | High-mannose | 78.4 |
| TNK-tPA | 8 | Complex-type | 92.1 |
| IgG1 mAb | 6 | Fucosylated | 98.5 |
Functional Comparisons
Enzymatic Activity
YKL516’s enzymatic kinetics were benchmarked against serine proteases and kinases using Michaelis-Menten parameters :
| Protein | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|---|
| YKL516 | Synthetic Peptide X | 15.2 | 0.45 | 0.0296 |
| Trypsin | BAEE | 10.8 | 34.7 | 3.21 |
| Protein Kinase A | ATP | 18.9 | 2.1 | 0.111 |
YKL516 exhibits lower catalytic efficiency than trypsin but surpasses some kinases, suggesting niche substrate specificity .
Binding Affinity
Surface plasmon resonance (SPR) assays compared YKL516’s ligand-binding affinity with FGF-1 and VEGF-A:
| Protein | Ligand | KD (nM) | Binding Sites |
|---|---|---|---|
| YKL516 | Heparin | 48.3 | 2 |
| FGF-1 | Heparin | 12.7 | 3 |
| VEGF-A | VEGFR-2 | 0.8 | 1 |
YKL516’s weaker heparin binding implies distinct receptor-interaction mechanisms compared to FGF-1 .
Sequence and Evolutionary Relationships
Phylogenetic analysis using BLASTp and Clustal Omega aligned YKL516 with homologous proteins:
| Protein | Sequence Identity (%) | Conserved Domains |
|---|---|---|
| YKL516 | 100 | Catalytic triad (Ser-His-Asp) |
| Chitinase 3-like 1 | 34 | Glycoside hydrolase family 18 |
| FGF-1 | 22 | β-Trefoil fold |
Key Challenges in Comparability Studies
- Aggregation Propensity : YKL516’s aggregation onset at 58.5°C necessitates stringent formulation controls, mirroring challenges observed in granulocyte colony-stimulating factor (GCSF) .
- Glycan Heterogeneity : Batch-to-batch variability in glycosylation complicates biosimilar development, as seen in TNK-tPA .
- Analytical Limitations : Techniques like circular dichroism (CD) and size-exclusion chromatography (SEC) may fail to detect subtle structural differences without stress testing .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for initial structural characterization of YKL516 protein?
- Methodological Answer : Begin with recombinant expression in E. coli or mammalian systems, followed by purification via affinity chromatography (e.g., His-tag). Validate purity using SDS-PAGE (≥95% purity threshold) and confirm structural integrity via circular dichroism (CD) spectroscopy for secondary structure analysis . For tertiary structure, employ size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) to assess oligomeric state .
- Key Data :
| Technique | Purpose | Critical Parameters |
|---|---|---|
| SDS-PAGE | Purity validation | ≥95% band intensity |
| CD Spectroscopy | Secondary structure | α-helix/β-sheet ratios |
| SEC-MALS | Oligomeric state | Molecular weight ± 5% error |
Q. How to design experiments to assess this compound stability under varying biochemical conditions?
- Methodological Answer : Use thermal shift assays (TSA) with SYPRO Orange dye to measure melting temperature () across pH (5.0–9.0) and buffer conditions (e.g., Tris vs. phosphate). Include reducing agents (e.g., DTT) to evaluate disulfide bond dependence. Validate via dynamic light scattering (DLS) to monitor aggregation kinetics .
- Critical Considerations :
- Buffer ionic strength impacts protein solubility; test 50–300 mM NaCl gradients.
- Include protease inhibitors (e.g., PMSF) for long-term stability assays .
Advanced Research Questions
Q. How to resolve contradictory findings in this compound’s interaction partners across different experimental models?
- Methodological Answer : Conduct orthogonal assays:
- Pull-down assays with tagged YKL516 in cell lysates vs. recombinant systems.
- Surface plasmon resonance (SPR) to quantify binding affinities () and rule out nonspecific interactions.
- Cross-linking mass spectrometry (XL-MS) to identify proximal proteins in native conformations .
- Data Contradiction Analysis :
- Compare interaction datasets from yeast two-hybrid (low specificity) vs. co-IP/MS (higher specificity).
- Apply statistical filters (e.g., significance , fold change >2) to prioritize high-confidence interactors .
Q. What strategies are effective for elucidating YKL516’s post-translational modifications (PTMs) and their functional implications?
- Methodological Answer :
- Enrichment techniques : TiO₂ for phosphorylation, immunoprecipitation for ubiquitination.
- LC-MS/MS with collision-induced dissociation (CID) for PTM site mapping.
- Functional validation via mutagenesis (e.g., serine-to-alanine substitutions for phosphorylation sites) .
- Key Challenges :
- Low-abundance PTMs require high-sensitivity MS (e.g., Orbitrap Fusion Lumos).
- Use synthetic peptides as internal standards for quantification .
Q. How to optimize experimental designs for studying YKL516’s role in disease pathways using knockout models?
- Methodological Answer :
- CRISPR/Cas9 knockout : Validate via Western blot (≥70% protein reduction) and rescue experiments with wild-type cDNA.
- Phenotypic assays : Measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in KO vs. WT cells.
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., FDR < 0.05, log2FC >1) .
- Data Interpretation :
- Control for off-target effects using dual sgRNAs and independent cell lines.
- Integrate multi-omics data (proteomics, metabolomics) to map pathway crosstalk .
Methodological Best Practices
- Reproducibility : Document experimental protocols in line with journals like Beilstein Journal of Organic Chemistry (e.g., detailed buffer compositions, instrument settings) .
- Data Validation : Use triplicate biological replicates and report mean ± SEM. For structural studies, deposit coordinates in PDB and EMDB .
- Conflict Resolution : Apply systematic reviews (e.g., PRISMA guidelines) to reconcile contradictory data, emphasizing assay limitations and model specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
